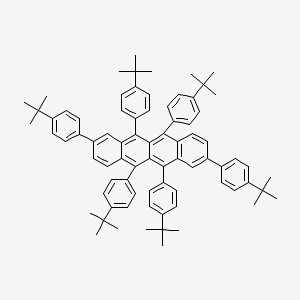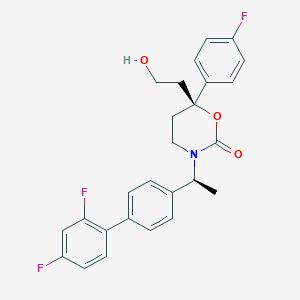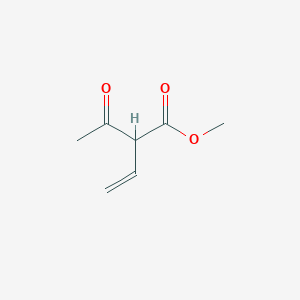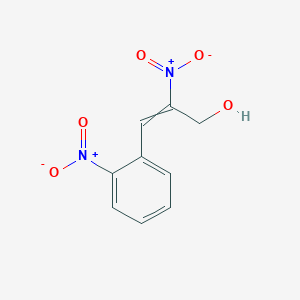![molecular formula C23H29N3 B14190276 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole CAS No. 918481-36-4](/img/structure/B14190276.png)
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a piperazine ring substituted with a phenylpropyl group, which is linked to an indole moiety through an ethyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Phenylpropyl Group: The piperazine ring is then alkylated with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate.
Coupling with Indole Moiety: The final step involves coupling the substituted piperazine with an indole derivative. This can be achieved through a nucleophilic substitution reaction using a suitable leaving group on the indole ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitronium tetrafluoroborate (NO₂BF₄).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential as a ligand for various biological receptors, including serotonin receptors.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound can act as an agonist or antagonist, depending on the receptor subtype and the specific structural features of the compound. The binding of the compound to the receptor can modulate the receptor’s activity, leading to changes in intracellular signaling pathways and ultimately affecting cellular function.
類似化合物との比較
Similar Compounds
3-{2-[4-(3-Phenylpropyl)piperidin-1-yl]ethyl}-1H-indole: This compound features a piperidine ring instead of a piperazine ring.
3-{2-[4-(3-Phenylpropyl)morpholin-1-yl]ethyl}-1H-indole: This compound features a morpholine ring instead of a piperazine ring.
Uniqueness
3-{2-[4-(3-Phenylpropyl)piperazin-1-yl]ethyl}-1H-indole is unique due to the presence of the piperazine ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with piperidine or morpholine rings. The piperazine ring can influence the compound’s binding affinity to receptors, its metabolic stability, and its ability to cross biological membranes.
特性
CAS番号 |
918481-36-4 |
|---|---|
分子式 |
C23H29N3 |
分子量 |
347.5 g/mol |
IUPAC名 |
3-[2-[4-(3-phenylpropyl)piperazin-1-yl]ethyl]-1H-indole |
InChI |
InChI=1S/C23H29N3/c1-2-7-20(8-3-1)9-6-13-25-15-17-26(18-16-25)14-12-21-19-24-23-11-5-4-10-22(21)23/h1-5,7-8,10-11,19,24H,6,9,12-18H2 |
InChIキー |
XZVLHTVGXFMMOG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
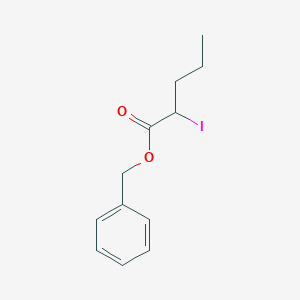
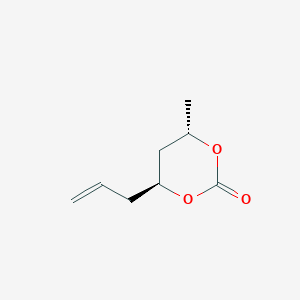
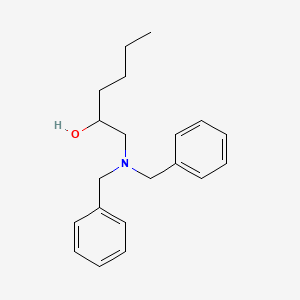
![(3-methylphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone](/img/structure/B14190223.png)
![4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14190229.png)
